2-(2,3-Dimethylphenoxy)propanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)propanoyl chloride typically involves the reaction of 2,3-dimethylphenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted propanoic acid derivatives.
Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dimethylphenoxy)propanoic acid.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)propanoyl chloride has several applications in scientific research:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the modification of biomolecules to study their interactions and functions.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)propanoyl chloride
- 2-(2,5-Dimethylphenoxy)propanoyl chloride
- 2-(2,6-Dimethylphenoxy)propanoyl chloride
Uniqueness
2-(2,3-Dimethylphenoxy)propanoyl chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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